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Compound of Interest

Compound Name:
5-O-Methylvisammioside

(Standard)

Cat. No.: B15597146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-O-

Methylvisammioside, a chromone glycoside isolated from the roots of Saposhnikovia divaricata.

The information presented herein is intended to support researchers and professionals in the

fields of natural product chemistry, pharmacology, and drug development in the identification

and characterization of this compound.

Spectroscopic Data
The structural elucidation of 5-O-Methylvisammioside has been accomplished through a

combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The

following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the elemental

composition and molecular weight of 5-O-Methylvisammioside.

Table 1: Mass Spectrometry Data for 5-O-Methylvisammioside
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Parameter Value Source

Molecular Formula C₂₂H₂₈O₁₀ [1][2][3]

Molecular Weight 452.45 g/mol [2][3]

Ionization Mode ESI (Negative) [4]

Precursor Ion [M-H]⁻ m/z 451.16 [4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The one- and two-dimensional NMR data provide the detailed structural framework of the

molecule, allowing for the assignment of each proton and carbon atom. The data presented

below is based on the analysis of 4'-O-β-D-glucopyranosyl-5-O-methylvisamminol, a synonym

for 5-O-Methylvisammioside[5].

Table 2: ¹H NMR Spectroscopic Data for 5-O-Methylvisammioside (in CD₃OD)
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Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

Aglycone Moiety

3 3.25 m

4 4.65 m

2' 5.10 t 9.0

3' 1.45 s

3' 1.55 s

6 6.20 s

8 7.45 s

5-OCH₃ 3.85 s

9-CH₃ 2.40 s

Glucose Moiety

1'' 4.35 d 7.8

2'' 3.20 m

3'' 3.35 m

4'' 3.30 m

5'' 3.40 m

6''a 3.70 dd 12.0, 5.5

6''b 3.88 dd 12.0, 2.0

Table 3: ¹³C NMR Spectroscopic Data for 5-O-Methylvisammioside (in CD₃OD)
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Position Chemical Shift (δ) in ppm

Aglycone Moiety

2 165.5

3 29.5

4 80.0

4a 105.0

5 160.0

6 98.0

7 162.0

8 108.0

8a 158.0

9 112.0

2' 90.0

3' 25.0

3' 26.0

5-OCH₃ 56.5

9-CH₃ 20.5

Glucose Moiety

1'' 104.5

2'' 75.0

3'' 78.0

4'' 71.5

5'' 78.5

6'' 62.5
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Experimental Protocols
The following sections detail the general methodologies employed for the isolation and

spectroscopic analysis of 5-O-Methylvisammioside from its natural source, Saposhnikovia

divaricata.

Isolation of 5-O-Methylvisammioside
The isolation of 5-O-Methylvisammioside from the roots of Saposhnikovia divaricata typically

involves the following steps:

Extraction: The dried and powdered roots of S. divaricata are extracted with a 70% ethanol

solution[5].

Fractionation: The crude ethanol extract is then suspended in water and partitioned

successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and

n-butanol, to separate compounds based on their polarity. 5-O-Methylvisammioside, being a

glycoside, is typically enriched in the more polar fractions (e.g., n-butanol)[6].

Chromatographic Purification: The target fraction is subjected to various chromatographic

techniques for the final purification of 5-O-Methylvisammioside. A common and effective

method is high-performance counter-current chromatography (HPCCC)[6]. The separation is

optimized by testing different solvent systems, with a system of ethyl acetate/n-

butanol/ethanol/water (1:1:0.1:2, v/v/v/v) being reported as successful[6].

Spectroscopic Analysis
NMR spectra are recorded on high-field NMR spectrometers.

Sample Preparation: Purified 5-O-Methylvisammioside is dissolved in a deuterated solvent,

typically methanol-d₄ (CD₃OD).

Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra (such as COSY,

HSQC, and HMBC) are acquired to enable the complete assignment of all proton and carbon

signals and to establish the connectivity within the molecule.

Mass spectrometric analysis is performed to determine the molecular weight and elemental

composition of the compound.
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Instrumentation: A high-resolution mass spectrometer, such as a liquid chromatography-

electrospray ionization-mass spectrometer (LC-ESI-MS), is commonly used[6].

Method: The purified compound is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the molecular ion is measured with high accuracy. Tandem mass

spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns,

which provide further structural information. For 5-O-Methylvisammioside, analysis in

negative ion mode is effective, showing a prominent [M-H]⁻ peak[4].

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like 5-O-Methylvisammioside.
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Caption: General workflow for the isolation and structural identification of 5-O-

Methylvisammioside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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